molecular formula C16H24N2O4S B2931388 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide CAS No. 954655-60-8

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2931388
CAS No.: 954655-60-8
M. Wt: 340.44
InChI Key: XRWFXHLBUIGDSE-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound notable for its distinct functional groups. It features an ethoxyphenyl ring and a pyrrolidinone ring. The compound’s structure allows for a range of chemical reactions and applications, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Start with the preparation of the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl intermediate by reacting 4-ethoxybenzaldehyde with 2-pyrrolidone under acidic conditions.

  • Next, perform a nucleophilic substitution with propane-1-sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

Industrial Production Methods:

  • Industrial methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity. Solvent systems and temperatures are meticulously controlled to enhance the synthesis's efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation

    The ethoxy group can undergo oxidation, potentially forming aldehyde or carboxylic acid derivatives.

  • Reduction

    The keto group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

  • Substitution

    Halogenation or sulfonation of the aromatic ring is possible, leading to derivatives with varied functional properties.

Common Reagents and Conditions:

  • Oxidation: Use of strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride or sodium borohydride in a suitable solvent.

  • Substitution: Electrophilic halogenation with halogens in the presence of a Lewis acid.

Major Products Formed:

  • Aldehyde or carboxylic acid derivatives from oxidation.

  • Hydroxyl derivatives from reduction.

  • Halogenated or sulfonated aromatic compounds from substitution reactions.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide finds applications across several disciplines:

  • Chemistry

    Used as a reagent or intermediate in organic synthesis.

  • Biology

    Investigated for its potential as a biochemical probe or inhibitor.

  • Medicine

    Studied for its pharmacological properties, possibly as an analgesic or anti-inflammatory agent.

  • Industry

    Potential use in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide exerts its effects is related to its interaction with specific molecular targets. The compound likely inhibits enzymes or receptors involved in particular biological pathways. Its molecular structure suggests potential binding to active sites, altering biochemical activities and leading to observed effects.

Comparison with Similar Compounds

Compared to other sulfonamide derivatives, N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide stands out due to the presence of the pyrrolidinone ring and the ethoxyphenyl group. These structural features provide unique reactivity and biological activity profiles.

Similar Compounds:

  • N-((1-phenyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

  • N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

  • N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-9-23(20,21)17-11-13-10-16(19)18(12-13)14-5-7-15(8-6-14)22-4-2/h5-8,13,17H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWFXHLBUIGDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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